molecular formula C16H12FN5O3 B2929854 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 897623-41-5

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2929854
CAS No.: 897623-41-5
M. Wt: 341.302
InChI Key: VDXNEVCOPHVGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by two key structural motifs:

  • 1-(4-fluorophenyl)-1H-tetrazol-5-ylmethyl: A tetrazole ring substituted with a 4-fluorophenyl group, which enhances hydrogen-bonding capacity and bioavailability .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3/c17-11-2-4-12(5-3-11)22-15(19-20-21-22)8-18-16(23)10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXNEVCOPHVGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an azide with a nitrile under acidic conditions. The fluorophenyl group can be introduced via a substitution reaction, where a fluorine atom replaces a hydrogen atom on a phenyl ring. The benzo[d][1,3]dioxole moiety is often synthesized through a cyclization reaction involving a catechol derivative and a suitable dihalide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. Scale-up processes are designed to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate, focusing on its pharmacokinetics and pharmacodynamics.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Carboxamide Derivatives
Compound Name Substituent on Carboxamide Key Properties/Activities References
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Alkyl chain (heptan-4-yl) Evaluated as an umami flavor compound; low acute toxicity in rodents .
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide 3,4-Dimethoxyphenyl Melting point: 175–177°C; synthesized via carbodiimide-mediated coupling .
N-(2-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide 2-Trifluoromethylphenyl High electron-withdrawing substituent; potential for enhanced binding affinity .

Key Observations :

  • Alkyl substituents (e.g., heptan-4-yl) improve solubility but may reduce target specificity compared to aromatic groups .
  • Electron-donating groups (e.g., methoxy) increase melting points, suggesting higher crystallinity .
Tetrazole-Containing Analogues
Compound Name Tetrazole Substituent Synthesis & Bioactivity References
N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazol-5-yl)nitramide Tetrazole-nitramine hybrid Synthesized via nitrification; used in energetic materials .
N-(2-((1H-tetrazol-5-yl)methyl)-4-fluorophenyl)-2,6-dichloro-4-fluoroaniline Fluorophenyl and dichloroaniline HRMS-confirmed structure; designed to avoid metabolic activation .

Key Observations :

  • Fluorine substitution on the phenyl ring (as in the target compound) enhances metabolic stability and lipophilicity .
  • Tetrazole-nitramine hybrids prioritize explosive properties over pharmacological applications .
Heterocyclic Hybrids
Compound Name Heterocycle Notable Features References
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Pyrimidine-piperidine Molecular weight: 340.4; potential CNS activity due to piperidine .
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole Synthesized via reductive cyclization; evaluated for anticancer activity .

Key Observations :

  • Piperidine-pyrimidine hybrids (e.g., ) may improve blood-brain barrier penetration compared to tetrazole-based compounds.
  • Benzimidazole derivatives exhibit broader anticancer activity but higher synthetic complexity .

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular Formula C20H20FN7O3
Molecular Weight 425.4 g/mol
CAS Number 1040652-44-5

The structure features a tetrazole ring, which is known for enhancing the bioactivity of various compounds due to its ability to mimic certain biological molecules.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. The tetrazole moiety can engage in hydrogen bonding and π-stacking interactions, facilitating binding to target proteins involved in various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains and has shown effectiveness comparable to established antibiotics.

Anticancer Potential

Studies have demonstrated that this compound possesses anticancer activity. In vitro assays have revealed its ability to inhibit cell proliferation in several cancer cell lines, suggesting a potential role in cancer therapeutics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammation markers, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study published in PubChem reported that the compound exhibited significant inhibitory effects against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.25 µg/mL .
  • Anticancer Activity : In vitro studies highlighted that the compound reduced cell viability by over 50% in certain cancer cell lines, indicating potent anticancer effects .
  • Inflammation Model : An animal study demonstrated that treatment with this compound resulted in a significant decrease in paw edema compared to control groups, showcasing its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Formation of the tetrazole core via cycloaddition of sodium azide with a nitrile precursor (e.g., 1-(4-fluorophenyl)-1H-tetrazole-5-carbonitrile) under reflux conditions .
  • Step 2 : Functionalization of the benzo[d][1,3]dioxole-5-carboxamide moiety using condensation reactions, such as coupling with activated esters (e.g., HATU/DMAP-mediated amidation) .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterization by NMR (¹H/¹³C) and LC-MS to confirm purity (>95%) .

Q. How can researchers address low aqueous solubility during in vitro assays for this compound?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility while minimizing cytotoxicity .
  • Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at non-critical positions to improve solubility without disrupting bioactivity .
  • Formulation testing : Evaluate solubility in PBS (pH 7.4) and cell culture media (e.g., DMEM + 10% FBS) to mimic physiological conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide, C-F stretch at ~1220 cm⁻¹) .
  • NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 5.2–5.5 ppm for the methylene bridge) and ¹³C NMR (δ 160–165 ppm for carbonyl carbons) .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the tetrazole ring) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or bulky substituents to assess impact on target binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the tetrazole nitrogen) .
  • In vitro assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) with IC₅₀ determination and selectivity profiling .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Replicate conditions : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Batch analysis : Compare compound purity (HPLC) and stability (accelerated degradation studies) across studies to rule out batch effects .

Q. How can computational models predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP, CYP450 inhibition, and hERG liability .
  • MD simulations : Perform 100-ns simulations (e.g., GROMACS) to assess binding mode stability in physiological conditions .
  • Metabolite identification : Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites and prioritize in vitro microsomal studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.